An air-stable radical with a redox-chameleonic amide†

Chemical Communications Pub Date: 2022-12-13 DOI: 10.1039/D2CC05404C

Abstract

An air-stable (amino)(amido)radical was synthesized by reacting a cyclic (alkyl)(amino)carbene with carbazoyl chloride, followed by one-electron reduction. We show that an adjacent radical center weakens the amide bond. It enables the amino group to act as a strong acceptor under steric contraint, thus enhancing the stabilizing capto-dative effect.

Graphical abstract: An air-stable radical with a redox-chameleonic amide
An air-stable radical with a redox-chameleonic amide†
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